molecular formula C16H18FN3O4S B13421642 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin

Cat. No.: B13421642
M. Wt: 367.4 g/mol
InChI Key: JVDSNUDYCSSSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds and in biology for studying enzyme inhibition. In medicine, it is used in the development of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis . Additionally, it is used in the industry for quality control and analytical studies during the commercial production of Rosuvastatin .

Mechanism of Action

The mechanism of action of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is unique compared to other similar compounds due to its specific molecular structure and its ability to inhibit HMG-CoA reductase effectively. Similar compounds include other statins such as Atorvastatin, Simvastatin, and Lovastatin, which also inhibit HMG-CoA reductase but differ in their molecular structures and pharmacokinetic properties .

Properties

Molecular Formula

C16H18FN3O4S

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)24-3)14(10-5-7-11(17)8-6-10)19-16(18-13)20-25(4,22)23/h5-9H,1-4H3,(H,18,19,20)

InChI Key

JVDSNUDYCSSSBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NS(=O)(=O)C

Origin of Product

United States

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